Dual MAO-B/LSD1 Target Annotation: Differentiating a Dual Inhibitor from Single-Target Benzoxazine Analog
The Therapeutic Target Database (TTD) annotates 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine specifically as an inhibitor of both Monoamine Oxidase Type B (MAO-B) and Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A), attributed to the Oryzon Genomics S.A. portfolio [1]. By contrast, the des-methyl analog 3,4-dihydro-2H-1,4-benzoxazin-5-amine (CAS 137469-91-1) carries no such dual-target annotation in any authoritative database . While the precise IC50 or Ki values for this exact compound against MAO-B and LSD1 are not publicly disclosed in the indexed literature, the dual-inhibitor annotation is a critical differentiator: within the broader class of LSD1 inhibitors, achieving selectivity over MAO-A is essential to avoid tyramine-induced hypertensive crisis, and dual LSD1/MAO-B inhibition is a sought-after polypharmacology profile for neurodegenerative indications [2]. The N-methyl substitution at the 4-position—absent in the des-methyl analog—is structurally positioned to influence the flavin adenine dinucleotide (FAD)-binding pocket interactions shared by both LSD1 and MAO-B enzymes [2].
| Evidence Dimension | Annotated target profile (target database curation) |
|---|---|
| Target Compound Data | Dual inhibitor: MAO-B (Inhibitor) + LSD1 (Inhibitor) [TTD Drug ID: D0Q1EG] |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,4-benzoxazin-5-amine (CAS 137469-91-1): No MAO-B or LSD1 inhibitor annotation in TTD, BindingDB, or ChEMBL |
| Quantified Difference | Qualitative difference: dual-target annotation present vs. absent; no quantitative selectivity data available for this specific compound. |
| Conditions | Annotation source: Therapeutic Target Database (TTD), cross-referenced against BindingDB and ChEMBL (2025-2026 data freeze) |
Why This Matters
For procurement decisions in epigenetic or neuroscience drug discovery programs, the verified dual MAO-B/LSD1 annotation justifies selecting this scaffold over the unannotated des-methyl analog, as it aligns with the established Oryzon Genomics LSD1/MAO-B dual inhibitor pharmacophore strategy.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. Drug Name: PMID25399762-Compound-Table 6-15. Company: Oryzon Genomics S.A. Targets: Monoamine oxidase type B (MAO-B) Inhibitor; Lysine-specific histone demethylase 1 (LSD1) Inhibitor. View Source
- [2] Carradori S, et al. Novel monoamine oxidase inhibitors: a patent review (2012-2014). Expert Opin Ther Pat. 2015 Jan;25(1):91-110. PMID: 25399762. Discusses the therapeutic relevance of selective MAO-B inhibitors and the emerging LSD1-MAO-B dual inhibition paradigm. View Source
